(S)-1-N-Boc-piperidine-3-ethanol
Description
Significance of (S)-1-N-Boc-piperidine-3-ethanol as a Versatile Building Block in Contemporary Organic Chemistry
The utility of this compound in modern organic chemistry stems from its unique combination of structural features. The chiral piperidine (B6355638) core is a prevalent motif in numerous natural products and synthetic drugs, making this compound a valuable starting material. The Boc-protecting group on the nitrogen atom is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for selective functionalization of the piperidine nitrogen at a desired stage of a synthetic sequence.
The primary alcohol functional group (-CH2CH2OH) is a key handle for a wide array of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups such as halides or amines. This versatility allows chemists to use this compound as a precursor for a diverse range of more complex molecules. For instance, it is utilized as an intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs. chemimpex.com Its applications also extend to the development of agrochemicals and materials science, where it can be incorporated into polymers to create materials with specific properties. chemimpex.com
Overview of the Research Landscape Surrounding Boc-Protected Piperidine Derivatives
Boc-protected piperidine derivatives are a cornerstone of modern medicinal chemistry and organic synthesis. The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. acs.org The use of the tert-butoxycarbonyl (Boc) protecting group is a widely adopted strategy to facilitate the synthesis of complex piperidine-containing molecules. This protecting group masks the reactivity of the piperidine nitrogen, preventing it from interfering with reactions at other sites on the molecule.
The research landscape for Boc-protected piperidines is extensive, with a significant focus on developing new synthetic methods and applications. Scientists are continually exploring novel ways to synthesize these derivatives with high efficiency and stereoselectivity. researchgate.netrsc.org Furthermore, there is considerable interest in using these building blocks to create libraries of diverse compounds for drug discovery screening. The stability and predictable reactivity of Boc-protected piperidines make them ideal for use in both academic research and industrial-scale pharmaceutical production. chemimpex.com The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of a molecule's biological activity, a key aspect of drug design. acs.orgnih.gov
Historical Context and Evolution of Synthetic Strategies for Chiral Piperidine Scaffolds
The synthesis of chiral piperidine scaffolds has been a long-standing challenge in organic chemistry, with significant evolution in synthetic strategies over the years. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. google.com
Over time, chemists have developed more sophisticated and efficient asymmetric syntheses to produce enantiomerically pure piperidines. One approach involves using starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds. For example, L-glutamic acid has been used as a starting point for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives.
More recently, the development of catalytic asymmetric methods has revolutionized the synthesis of chiral piperidines. These methods use a small amount of a chiral catalyst to control the stereochemical outcome of a reaction, leading to high yields of the desired enantiomer. Examples of such strategies include:
Aza-Michael reactions: An efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.org
Exocyclic chirality-induced condensation reactions: Used for the asymmetric synthesis of substituted piperidines. researchgate.netrsc.org
Modular strategies: Allowing for the sequential and stereoselective functionalization of piperidine rings to create highly elaborated chiral products. nih.gov
The evolution of these synthetic strategies has been driven by the increasing demand for enantiomerically pure piperidine-containing compounds in the pharmaceutical industry. The ability to synthesize these complex molecules efficiently and with high stereocontrol is crucial for the development of new and effective drugs.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABICKZWDHPIP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649640 | |
| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863578-32-9 | |
| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 863578-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Enantioselective Approaches for S 1 N Boc Piperidine 3 Ethanol
Development of Advanced Synthetic Routes to Access (S)-1-N-Boc-piperidine-3-ethanol
The synthesis of this compound has been approached through various strategies, primarily focusing on establishing the chiral center at the C3 position of the piperidine (B6355638) ring.
Exploration of Enantioselective Synthesis Techniques
The critical stereocenter in this compound necessitates the use of enantioselective synthesis techniques. One prominent method involves the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. This transformation can be achieved with high enantioselectivity using biocatalytic methods. For instance, the use of ketoreductases (KREDs) has been shown to be highly effective in producing the corresponding (S)-N-Boc-3-hydroxypiperidine with excellent enantiomeric excess (>99% ee). acs.orgmdpi.com This enzymatic reduction offers a green and efficient alternative to traditional chemical methods. mdpi.comchemicalbook.com
Another approach involves the chemical resolution of racemic 3-hydroxypiperidine. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative or camphorsulfonic acid. chemicalbook.com Following separation of the desired diastereomer, the Boc protecting group is installed to yield (S)-1-N-Boc-3-hydroxypiperidine. While effective, this method can be lower in yield and involve more operational steps compared to asymmetric synthesis. chemicalbook.com
Furthermore, enantiomerically pure starting materials can be employed. For example, a synthesis starting from L-glutamic acid, a naturally occurring amino acid, has been reported to produce 3-(N-Boc-amino)piperidine derivatives. This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Strategic Applications of Protecting Groups in Piperidine Chemistry
The use of protecting groups is fundamental in the synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. iris-biotech.de Its key advantages include its stability under a variety of reaction conditions and its straightforward removal under acidic conditions, often using trifluoroacetic acid (TFA). iris-biotech.deug.edu.pl The Boc group enhances the stability of the piperidine ring and allows for selective modifications at other positions.
The selection of protecting groups is often part of an orthogonal strategy, where one protecting group can be removed selectively in the presence of others. iris-biotech.debiosynth.com In the context of synthesizing more complex structures from this compound, the Boc group can be removed to allow for further functionalization of the piperidine nitrogen, while the hydroxyl group remains available for other transformations.
The introduction of the Boc group is typically achieved by treating the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP).
Investigation of Key Intermediates and Precursors
Several key intermediates and precursors are central to the various synthetic routes for this compound. A common precursor is 3-hydroxypiperidine, which can be obtained from the reduction of 3-hydroxypyridine. google.com This racemic intermediate can then undergo resolution and Boc protection. chemicalbook.comgoogle.com
Another crucial intermediate is N-Boc-3-piperidone. google.comchemicalbook.com This ketone is the substrate for the enantioselective reduction that establishes the (S)-stereocenter at the 3-position. The synthesis of N-Boc-3-piperidone itself can be achieved through various methods, including the oxidation of N-Boc-3-hydroxypiperidine. chemicalbook.comgoogle.com
Starting from L-glutamic acid, the synthesis proceeds through intermediates such as a diester, which is then reduced to a diol. This diol is subsequently converted to a ditosylate, which undergoes cyclization with an appropriate amine to form the piperidine ring.
More complex syntheses have utilized intermediates like N-benzyl-3-hydroxypiperidine, which is later debenzylated and protected with a Boc group. google.com Iron aryl complexes have also been investigated as key intermediates in certain cross-coupling reactions involving N-Boc-piperidine derivatives. acs.org
Optimization of Reaction Conditions for Scalable Synthesis of this compound
For the practical application of this compound in pharmaceutical manufacturing, the development of scalable and efficient synthetic processes is crucial.
Catalyst Systems and Ligand Design for Enhanced Selectivity
In the context of asymmetric reduction of N-Boc-3-piperidone, the choice of catalyst is paramount for achieving high enantioselectivity. Biocatalytic approaches using ketoreductases (KREDs) often require co-expression with a dehydrogenase, such as glucose dehydrogenase (GDH), for cofactor regeneration (NADP⁺/NADPH). mdpi.com The optimization of the expression levels of both enzymes is critical for maximizing catalytic efficiency. mdpi.com
In chemical catalysis, particularly for cross-coupling reactions involving piperidine derivatives, the design of the catalyst and ligands plays a significant role. For instance, in Suzuki-Miyaura cross-coupling reactions, phenoxyimine iron(II) complexes have been studied as precatalysts. acs.org The addition of coordinating, electron-rich ligands like 4-dimethylaminopyridine (DMAP) has been shown to improve both the yield and the scope of C-C bond formation. acs.org
The table below summarizes a biocatalytic approach for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a direct precursor to the target molecule.
| Parameter | Condition | Result | Reference |
| Enzyme | Co-expressed Ketoreductase and Glucose Dehydrogenase | High conversion and optical purity | mdpi.com |
| Substrate | N-Boc-3-piperidone | >99% conversion | mdpi.com |
| Product | (S)-N-Boc-3-hydroxypiperidine | >99% ee | mdpi.com |
| Cofactor | NADP⁺ | Regenerated by Glucose Dehydrogenase | mdpi.com |
| pH | 6.5 | Optimal for enzyme activity | mdpi.com |
Solvent Effects and Green Chemistry Considerations
For the synthesis of this compound and its precursors, various organic solvents are employed, including dichloromethane (B109758) (CH₂Cl₂), ethanol (B145695), and ethyl acetate (B1210297). google.comgoogle.com The selection of a solvent is often dictated by the solubility of reactants and reagents, as well as its compatibility with the reaction conditions. unibo.it
Green chemistry principles encourage the use of environmentally benign solvents, minimizing waste, and employing catalytic methods over stoichiometric reagents. unibo.itresearchgate.net Biocatalytic routes for the synthesis of (S)-N-Boc-3-hydroxypiperidine are a prime example of a green chemistry approach, as they are typically performed in aqueous media under mild conditions. acs.orgmdpi.comchemicalbook.com The development of efficient, low-polluting methods is a key consideration for the industrial production of this important chiral intermediate. google.com
The following table highlights solvent and catalyst information for a key synthetic step.
| Reaction Step | Solvent(s) | Catalyst/Reagent | Key Considerations | Reference |
| Boc Protection | Dichloromethane, Triethylamine | Di-tert-butyl dicarbonate (Boc₂O), DMAP (catalytic) | Anhydrous conditions are important for this step. | |
| Asymmetric Reduction | Aqueous Buffer (e.g., PBS) | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | pH and temperature control are crucial for enzyme activity and selectivity. | mdpi.com |
| Oppenauer Oxidation | Dichloromethane, Pimenketone | Aluminum isopropoxide | A method for converting the alcohol to a ketone. | google.comchemicalbook.com |
Reaction Kinetic and Thermodynamic Studies
Detailed reaction kinetic and thermodynamic studies specifically for the synthesis of this compound are not widely available in peer-reviewed literature. However, general principles applicable to the key transformations involved in its synthesis, such as the asymmetric reduction of a ketone precursor, can be discussed.
The synthesis would likely proceed via the asymmetric reduction of a precursor ketone, N-Boc-3-(2-oxoethyl)piperidine. The kinetics of such reductions, particularly when catalyzed by enzymes like ketoreductases (KREDs), are of critical importance for process optimization. These studies typically evaluate the influence of several parameters on the reaction rate and conversion.
Key Kinetic Parameters for Biocatalytic Reduction:
Substrate Concentration: The rate of reaction often increases with substrate concentration up to a certain point, after which substrate inhibition may occur, a common phenomenon in enzyme kinetics. For instance, in the reduction of the related compound N-Boc-3-piperidone, high substrate concentrations have been investigated, with studies optimizing the process to manage potential inhibition and improve yield. nih.govgoogle.com
Enzyme and Cofactor Concentration: The concentration of the ketoreductase and its necessary cofactor (e.g., NADH or NADPH) directly impacts the reaction rate. google.com Cofactor regeneration systems, often employing a second enzyme like glucose dehydrogenase (GDH), are crucial for making the process economically viable, and the kinetics of this coupled system are also a subject of study. nih.gov
Temperature and pH: Like all enzymatic reactions, the catalytic reduction has an optimal temperature and pH range. Kinetic studies determine these optima to maximize enzyme activity and stability. For example, biocatalytic reductions of similar ketones are often run at temperatures between 30°C and 40°C and at a pH of around 6.5-7.5. nih.govgoogle.com
Thermodynamic Considerations:
From a thermodynamic standpoint, the reduction of a ketone to an alcohol is generally an exothermic process. The spontaneity of the reaction is governed by the change in Gibbs free energy (ΔG), which is influenced by enthalpy (ΔH) and entropy (ΔS). In asymmetric catalysis, the thermodynamics of the catalyst-substrate interaction are crucial for enantioselectivity. nih.gov The formation of diastereomeric transition states between the chiral catalyst and the prochiral substrate determines the enantiomeric excess of the product. The difference in the activation energies for the formation of the (S) and (R) enantiomers dictates the final stereochemical outcome. While specific thermodynamic values for the synthesis of this compound are not published, it is understood that a lower activation energy for the pathway leading to the (S)-enantiomer is a prerequisite for a successful asymmetric synthesis. nih.govyoutube.com
Purification and Isolation Methodologies for High Stereochemical Purity
Achieving high stereochemical purity is paramount for the application of chiral compounds in pharmaceuticals. The purification of this compound from a reaction mixture would involve the removal of unreacted starting materials, byproducts, and, most importantly, the undesired (R)-enantiomer. The primary methods employed for this purpose are column chromatography and, specifically for enantiomeric separation, chiral High-Performance Liquid Chromatography (HPLC).
Column Chromatography:
Standard silica (B1680970) gel column chromatography is the first step in purifying the crude product. nih.gov This technique separates compounds based on their polarity. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or isopropanol), is used to elute the compounds from the silica gel. The polarity of the eluent is optimized to achieve the best separation between the desired product and impurities.
Chiral High-Performance Liquid Chromatography (HPLC):
To determine and achieve high enantiomeric excess (e.e.), chiral HPLC is the gold standard. nih.govcanberra.edu.aunih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for separating a wide range of chiral molecules, including alcohols and piperidine derivatives. canberra.edu.aunih.gov
The selection of the mobile phase, typically a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving good resolution. u-tokyo.ac.jp The specific conditions must be developed empirically for each compound.
Below is an illustrative table of potential chiral HPLC conditions for the analysis and purification of a chiral piperidine alcohol like this compound.
Table 1: Illustrative Chiral HPLC Purification Parameters
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column Type | Chiralpak® IA, AD-H | Chiralpak® IA, AD-H (larger dimensions) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Hexane/Isopropanol (gradient or isocratic) |
| Flow Rate | 1.0 mL/min | 10-50 mL/min (depending on column diameter) |
| Detection | UV at 210-254 nm | UV at higher concentrations |
| Temperature | Ambient (e.g., 25 °C) | Ambient |
| Expected Outcome | Baseline separation of (S) and (R) enantiomers for e.e. determination | Isolation of (S)-enantiomer with >99% e.e. |
This table is for illustrative purposes and based on general methods for chiral alcohol separation. Specific conditions for this compound would require experimental optimization.
Chemical Transformations and Derivatization Strategies for S 1 N Boc Piperidine 3 Ethanol
Reactivity Profile and Functional Group Interconversions of the Ethanol (B145695) Moiety
The ethanol side chain of (S)-1-N-Boc-piperidine-3-ethanol offers a primary hydroxyl group that is amenable to a variety of chemical transformations. These reactions are fundamental in extending the carbon skeleton and introducing new functionalities.
Oxidation Reactions and Selective Transformations
The primary alcohol of the ethanol moiety can be selectively oxidized to furnish either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. These transformations are pivotal for introducing carbonyl functionality, which can then serve as a handle for further derivatization, such as in reductive amination or Wittig reactions.
Common oxidation methods applicable to N-Boc protected piperidine (B6355638) ethanols include the use of Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) for the synthesis of the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can yield the carboxylic acid. The choice of oxidant is critical to avoid over-oxidation or side reactions involving the piperidine ring or the N-Boc group.
Table 1: Selective Oxidation of Primary Alcohols
| Product | Reagents | Typical Conditions |
|---|---|---|
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature |
| Aldehyde | Swern Oxidation ( (COCl)₂, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temperature |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature |
Esterification and Etherification Studies
The hydroxyl group of this compound readily undergoes esterification and etherification reactions. Ester formation is typically achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or via condensation with a carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide. These reactions are crucial for modifying the steric and electronic properties of the side chain.
Nucleophilic Substitution Reactions
The hydroxyl group of the ethanol moiety is a poor leaving group and must be activated for nucleophilic substitution reactions. A common strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate (TsO-), mesylate (MsO-), or triflate (TfO-), by reacting it with the corresponding sulfonyl chloride in the presence of a base. The triflate group is a particularly excellent leaving group. rsc.org
Once activated, the side chain is susceptible to displacement by a wide range of nucleophiles in an S_N2 reaction, allowing for the introduction of various functional groups, including azides, cyanides, and thiols. Alternatively, the alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction of alcohols with hydrogen halides is acid-catalyzed and can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the alcohol. libretexts.org
Transformations Involving the Piperidine Nitrogen (N-Boc Group)
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a crucial role in moderating the reactivity of the amine and enabling selective transformations at other parts of the molecule. Its removal and the subsequent functionalization of the liberated secondary amine are key steps in many synthetic routes.
Deprotection Methodologies and Subsequent Functionalization
The N-Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net The deprotection of the N-Boc group on this compound unmasks the secondary amine, which can then participate in a variety of subsequent reactions.
Several methods are available for Boc deprotection, with the most common being treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). rsc.orgresearchgate.netmdpi.comreddit.comrsc.orgnih.gov The choice of deprotection reagent and conditions can be tailored to the sensitivity of other functional groups present in the molecule. mdpi.comnih.govresearchgate.net For instance, a method using oxalyl chloride in methanol has been reported as a mild procedure for N-Boc deprotection. rsc.orgnih.gov Another approach involves the ex situ generation of hydrogen chloride gas. rsc.org
Table 2: Common N-Boc Deprotection Methods
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room temperature |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room temperature |
Once deprotected, the resulting (S)-piperidine-3-ethanol can be used in a variety of functionalization reactions.
N-Alkylation and N-Acylation Reactions
Following the removal of the Boc group, the secondary amine of the piperidine ring becomes a nucleophilic center, readily undergoing N-alkylation and N-acylation reactions.
N-Alkylation can be achieved by reacting the deprotected piperidine with an alkyl halide or a sulfonate ester. These reactions typically proceed via an S_N2 mechanism. Reductive amination, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is another effective method for N-alkylation.
N-Acylation is accomplished by treating the secondary amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This reaction forms an amide bond and is a common strategy for introducing a wide range of substituents onto the piperidine nitrogen.
These derivatization strategies highlight the utility of this compound as a versatile chiral building block, enabling the synthesis of a broad spectrum of complex piperidine-containing molecules.
Investigations into Carbon-Carbon Bond Formation at the Piperidine Ring
The formation of new carbon-carbon bonds on a saturated heterocyclic ring like piperidine is a key strategy for creating novel molecular architectures. For a substrate such as this compound, this would typically require either direct C-H activation at a ring position (C2, C4, C5, or C6) or the conversion of the 3-position's ethanol group into a functionality that facilitates coupling at a different ring position. While direct examples involving this specific ethanol derivative are scarce, the principles are well-established with related compounds.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forging C-C bonds. For these reactions to occur on the piperidine ring of the target molecule, it would first need to be converted into a suitable substrate, typically a halopiperidine or a triflate derivative.
Suzuki-Miyaura, Negishi, and Sonogashira Couplings:
These palladium-catalyzed reactions are staples in modern synthesis. wikipedia.orgnih.gov The general approach involves coupling an organometallic reagent with an organic halide or triflate. Research on N-Boc-piperidine derivatives demonstrates the feasibility of these transformations.
Starting Material Modification: To engage in cross-coupling, the hydroxyl group of this compound could be transformed into a non-participating protecting group. Subsequently, a halogen (e.g., iodine or bromine) would need to be introduced onto the piperidine ring. For instance, N-Boc-3-iodopiperidine is a known substrate for cobalt-catalyzed cross-coupling with aryl Grignard reagents, yielding 3-arylpiperidines. researchgate.netnih.gov
Reaction Analogs: Studies on N-Boc-4-iodopiperidine show successful Sonogashira coupling with terminal alkynes and photoinduced coupling with alkynyl bromides. acs.org Similarly, Negishi coupling, which pairs an organozinc reagent with an organic halide, is a well-established method for creating C-C bonds and is noted for its functional group tolerance. wikipedia.orgorgsyn.orgorganic-chemistry.org For example, the Negishi coupling of α-zincated N-Boc-piperidine can lead to C2 and C3-arylated products, with the regioselectivity being controlled by the choice of phosphine (B1218219) ligands. nih.govresearchgate.net
The table below summarizes representative cross-coupling reactions on the N-Boc-piperidine core, which serve as a model for the potential reactivity of derivatives of this compound.
| Coupling Reaction | Piperidine Substrate | Coupling Partner | Catalyst/Conditions | Product Type |
| Cobalt-Catalyzed Coupling | N-Boc-3-iodopiperidine | Aryl Grignard Reagents | CoCl₂/TMCD | 3-Arylpiperidine |
| Sonogashira Coupling | N-Boc-4-iodopiperidine | Terminal Alkynes | Pd(0), Cu(I), Amine Base | 4-Alkynylpiperidine |
| Negishi Coupling | α-Zincated N-Boc-piperidine | Aryl Halides | Pd(0), Phosphine Ligand | 2- or 3-Arylpiperidine |
| Palladium-Catalyzed C-H Arylation | N-Boc-piperidine | Aryl Halides | Pd(OAc)₂, Biarylphosphine Ligand | 3-Arylpiperidine |
This table presents data from analogous systems to illustrate potential reaction pathways, as direct examples for this compound are not available in the cited literature.
Organometallic Reagent Applications
The application of organometallic reagents, such as organolithiums or organozincs, is fundamental to creating C-C bonds. whiterose.ac.uk These reagents can be used to functionalize the piperidine ring, often through a process of directed metalation followed by quenching with an electrophile.
Directed Lithiation and Functionalization:
The N-Boc group can direct lithiation to the adjacent C2 and C6 positions. Subsequent reaction with an electrophile introduces a new carbon-based substituent. While highly effective for the parent N-Boc-piperidine, applying this to a 3-substituted derivative like this compound would be complex due to potential steric hindrance and competing reaction at the side chain.
Research by Coldham and others has shown that lithiation of N-Boc piperidine, followed by transmetalation to an organozinc species, sets the stage for Negishi-type cross-couplings. researchgate.net This strategy allows for functionalization at positions on the piperidine ring. A key challenge for this compound would be achieving regioselective lithiation on the ring without interference from the ethanol side chain.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. taylorfrancis.comresearchgate.netnih.gov The literature on MCRs for piperidine synthesis primarily focuses on constructing the piperidine ring itself from acyclic precursors. rsc.orgrsc.orgnih.gov
Examples include the one-pot reaction of β-ketoesters, aromatic aldehydes, and amines to yield highly functionalized piperidines. researchgate.net However, the use of a pre-formed, complex piperidine derivative like this compound as a component in an MCR is not a commonly reported strategy. For this to be feasible, the molecule would need to possess reactive functional groups that can participate in the MCR cascade. Typically, this would involve the amine (which is protected) or a transformation of the hydroxyl group into a participating functionality. Given its structure, this compound is more likely to be used as a chiral scaffold after an MCR has been used to build another part of a target molecule.
Stereochemical Characterization and Control in the Synthesis and Transformations of S 1 N Boc Piperidine 3 Ethanol
Analysis of Chiral Purity and Enantiomeric Excess
The confirmation of the stereochemical integrity of (S)-1-N-Boc-piperidine-3-ethanol is fundamental. Enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is determined using specialized analytical techniques capable of distinguishing between enantiomers.
Chromatographic Techniques for Chiral Resolution
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess of chiral compounds like this compound and its precursors. The principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times. For instance, the enantiomeric purity of (S)-N-Boc-3-hydroxypiperidine, a closely related precursor, is routinely determined by chiral HPLC following its synthesis via asymmetric reduction. rsc.org Similarly, kinetic resolutions of various N-Boc-piperidines rely on chiral HPLC to determine the enantiomeric ratio of both the recovered starting material and the product. whiterose.ac.ukacs.org
The selection of the CSP is critical and is often based on the functional groups present in the analyte. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability.
Table 1: Representative Chiral HPLC Conditions for Piperidine (B6355638) Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Observation | Reference |
|---|---|---|---|---|---|
| (S)-N-Boc-3-hydroxypiperidine | Chiralcel OD-H | Hexane (B92381)/Isopropanol (B130326) | UV (210 nm) | Baseline separation of (S) and (R) enantiomers with distinct retention times (e.g., 12.8 min for S, 13.9 min for R). | rsc.org |
| N-Boc-2-aryl-4-methylenepiperidines | Chiralcel OJ-H | Heptane/Isopropanol | UV | Successful determination of high enantiomeric ratios (e.g., 99:1) after kinetic resolution. | acs.org |
| (S)-N-Boc-2-arylpiperidines | Chiralpak AD | Heptane/Isopropanol | UV | Quantification of enantiomeric excess in kinetic resolution studies. | rsc.org |
Spectroscopic Methods for Stereochemical Assignment
While chromatography separates and quantifies enantiomers, spectroscopic methods are employed to assign the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR, enantiomers are indistinguishable. However, by reacting the chiral alcohol or the corresponding amine (after deprotection) with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity. A common strategy involves the condensation of chiral amines or amino alcohols with reagents like 2-formylphenylboronic acid and an enantiopure binaphthol, such as (S)-BINOL, to form diastereomeric complexes whose ratios can be determined by ¹H NMR. nih.govrsc.org
Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) are powerful for assigning absolute stereochemistry. CD measures the differential absorption of left- and right-circularly polarized light. While simple molecules like this compound may lack a suitable chromophore for direct CD analysis, derivatization can be used. Alternatively, a novel approach involves complexation with a chromophoric polymer. For instance, an optically inactive poly((4-carboxyphenyl)acetylene) can form a helical structure upon complexation with a chiral amine or amino alcohol, inducing a characteristic CD signal. The sign of this induced circular dichroism (ICD) can be correlated to the absolute configuration of the analyte. acs.org
Fluorescence spectroscopy, combined with self-assembly principles, also offers a high-throughput method for determining e.e. nih.gov This technique relies on the formation of fluorescent diastereomeric complexes between the analyte and a chiral ligand, where each diastereomer exhibits a distinct fluorescence intensity or wavelength. nih.gov
Stereocontrol in Synthetic Pathways Involving this compound
The utility of this compound as a chiral building block is defined by its ability to influence the stereochemical outcome of subsequent reactions. The existing stereocenter can direct the formation of new stereocenters, a process known as chiral induction.
Diastereoselective and Enantioselective Inductions
Synthetic strategies targeting chiral piperidine derivatives often employ reactions that are either diastereoselective (controlling the formation of a new stereocenter relative to an existing one) or enantioselective (creating a new stereocenter with a preference for one enantiomer).
Enantioselective Synthesis: The most direct route to enantiopure piperidines involves asymmetric catalysis.
Asymmetric Bioreduction: The synthesis of (S)-N-Boc-3-hydroxypiperidine, a precursor to the title compound, can be achieved with excellent enantioselectivity (>99% e.e.) via the enzymatic asymmetric reduction of N-Boc-3-piperidone. rsc.orggoogle.com Alcohol dehydrogenases from various sources, coupled with a cofactor regeneration system, provide a green and efficient method. google.com
Asymmetric Hydrogenation/Reduction: The hydrogenation of substituted pyridines or tetrahydropyridines using chiral metal catalysts (e.g., Rhodium, Iridium) is a powerful method for accessing enantiomerically enriched piperidines. nih.govmdpi.com A rhodium-catalyzed asymmetric reductive Heck reaction, for example, has been used to synthesize 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn
Diastereoselective Reactions: When this compound or a derivative is used as a substrate, its inherent chirality can influence the stereochemical outcome of a reaction. For example, in the synthesis of the alkaloid (+)-dumetorine, an enantiopure aldehyde derived from (S)-2-(piperidin-2-yl)ethanol undergoes an asymmetric allylboration. The existing stereocenter at C2 of the piperidine ring, in concert with the chiral reagent, directs the formation of a new stereocenter at the hydroxyl-bearing carbon, resulting in a product with high diastereomeric excess (>95% de). researchgate.net
Table 2: Examples of Stereoselective Syntheses of Chiral Piperidines
| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Bioreduction | Alcohol Dehydrogenase (from Candida albicans) / GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 100% e.e. | google.com |
| Asymmetric Reductive Heck | [Rh(cod)Cl]₂ / Josiphos ligand | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | Up to 99% e.e. | organic-chemistry.org |
| Kinetic Resolution | n-BuLi / (+)-sparteine | rac-N-Boc-2-aryl-4-methylenepiperidine | (S)-N-Boc-2-aryl-4-methylenepiperidine (recovered) | High e.r. (e.g., 95:5) | acs.org |
| Dynamic Kinetic Resolution | s-BuLi / TMEDA / Chiral Ligand 8 | rac-N-Boc-piperidine | (S)-N-Boc-2-(trimethylsilyl)piperidine | 96:4 e.r. | acs.org |
Mechanisms of Chiral Information Transfer
The transfer of stereochemical information from a chiral source (catalyst, reagent, or existing stereocenter) to the product is governed by specific mechanistic principles.
Transition State Control: In catalyst-controlled reactions, the chiral catalyst and substrate form a diastereomeric transition state. The transition state leading to the major enantiomer is lower in energy than the one leading to the minor enantiomer. In the rhodium-catalyzed asymmetric reductive Heck reaction, the chiral Josiphos ligand creates a specific three-dimensional environment around the metal center, dictating the facial selectivity of the aryl group addition to the dihydropyridine (B1217469) substrate. snnu.edu.cnorganic-chemistry.org
Enzyme Active Site Confinement: In biocatalysis, the enzyme's active site acts as a chiral pocket. The substrate, N-Boc-3-piperidone, can only bind in a specific orientation that exposes one of its prochiral faces to the hydride source (NADH or NADPH), leading to the highly selective formation of the (S)-alcohol. rsc.orggoogle.com
Dynamic Resolution Mechanisms: In the dynamic resolution of N-Boc-2-lithiopiperidine, a racemic organolithium intermediate is generated. acs.orgnih.gov A chiral ligand coordinates to the lithium atom, creating a pair of diastereomeric complexes. These complexes can interconvert via carbanion inversion. Under kinetic control, the more reactive diastereomeric complex reacts faster with an electrophile. In a dynamic thermodynamic resolution, the system is allowed to equilibrate, favoring the thermodynamically more stable diastereomer before quenching. nih.gov
Substrate Control: When a molecule already contains a stereocenter, as in derivatives of this compound, it can direct the approach of a reagent. This is often explained by steric models, such as the Felkin-Anh model, where the reagent attacks from the least hindered face, avoiding bulky substituents. The Boc group on the piperidine nitrogen can also influence the ring's conformation, further directing the stereochemical outcome of reactions at other positions on the ring.
Applications of S 1 N Boc Piperidine 3 Ethanol in Complex Molecule Synthesis
Use as a Precursor in the Synthesis of Chiral Piperidine-Based Compounds
(S)-1-N-Boc-piperidine-3-ethanol serves as a versatile starting material for the synthesis of a wide range of chiral piperidine (B6355638) derivatives. The presence of the Boc (tert-butyloxycarbonyl) group provides robust protection for the piperidine nitrogen, allowing for selective reactions at the hydroxyl group. Conversely, the hydroxyl group can be transformed into various other functionalities, setting the stage for further synthetic elaborations after the eventual removal of the Boc group under acidic conditions. acs.org
This strategic functionalization is key to its utility in medicinal chemistry. For instance, the piperidine core is a prevalent feature in numerous pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com The specific stereochemistry of the (S)-enantiomer is often crucial for the desired biological activity, as different enantiomers can exhibit vastly different pharmacological profiles.
While direct synthesis of named drug candidates from this compound is not extensively documented in publicly available literature, its structural relative, (S)-N-Boc-3-hydroxypiperidine, is a well-established key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. chemicalbook.com This highlights the importance of the chiral 3-substituted piperidine framework in the development of targeted therapies. The ethanol (B145695) side chain of the title compound offers an additional point of diversification, allowing for the synthesis of analogues with modified linkers or pharmacophores.
Derivatives of nipecotic acid, a piperidine-3-carboxylic acid, are potent inhibitors of GABA uptake and are explored for the treatment of neurological disorders. acs.orgnih.gov The ethanol group of this compound can be oxidized to a carboxylic acid, providing a synthetic route to chiral nipecotic acid derivatives.
Integration into Diverse Organic Scaffolds for Research Purposes
The bifunctional nature of this compound makes it an ideal candidate for incorporation into a variety of larger, more complex organic scaffolds. The hydroxyl group can be readily converted into an azide (B81097) or an alkyne, enabling its participation in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and regioselective ligation of the piperidine moiety to other molecular fragments, facilitating the construction of compound libraries for high-throughput screening.
Furthermore, the piperidine ring itself can be a central component of spirocyclic systems. whiterose.ac.uk Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological targets. The functional handles on this compound can be exploited to initiate cyclization reactions that lead to the formation of novel spirocyclic architectures. For example, the ethanol side chain could be elaborated and then cyclized onto the piperidine ring or a substituent at another position.
The synthesis of pyrazole-containing compounds, which are known to exhibit a wide range of biological activities, can also utilize piperidine building blocks. Research has shown the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from the corresponding piperidine carboxylic acids. nih.gov By analogy, this compound could be derivatized to participate in similar cyclocondensation reactions to form novel piperidinyl-pyrazoles.
Development of Specialty Chemicals and Advanced Materials Utilizing this compound
Beyond its applications in medicinal chemistry, this compound is a valuable monomer for the synthesis of specialty polymers and advanced materials. chemimpex.com The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate, allowing for its incorporation into polymer chains.
The inclusion of the chiral piperidine unit can impart unique properties to the resulting polymers. For instance, these polymers may exhibit interesting chiroptical properties or could be designed to interact specifically with other chiral molecules. The Boc-protected nitrogen offers a latent functionality that can be deprotected after polymerization to yield a primary amine. This amine can then be used for post-polymerization modification, allowing for the attachment of other functional groups, cross-linking of the polymer chains, or altering the polymer's solubility and other physical properties.
The development of biodegradable polymers is an area of intense research, and piperidine-based monomers have been explored for this purpose. acs.org The incorporation of building blocks like this compound into the polymer backbone can introduce hydrolyzable linkages, potentially leading to materials with controlled degradation rates.
While specific, named examples of polymers derived directly from this compound are not prevalent in the literature, the general principles of polymer chemistry suggest its significant potential in this field. The ability to introduce a chiral, functionalizable, and conformationally restricted unit into a polymer chain opens up possibilities for the creation of materials with tailored properties for applications in areas such as chiral separations, catalysis, and biomedical devices.
Below is a table summarizing the potential transformations and applications of this compound:
| Functional Group | Potential Transformation | Resulting Moiety | Potential Application Area |
| Hydroxyl | Oxidation | Carboxylic Acid | Synthesis of GABA uptake inhibitors |
| Hydroxyl | Conversion to Azide/Alkyne | "Click" Chemistry Handle | Integration into diverse scaffolds |
| Hydroxyl | Acrylation/Methacrylation | Polymerizable Monomer | Development of functional polymers |
| Boc-protected Amine | Deprotection | Primary Amine | Further functionalization, cross-linking |
Theoretical and Computational Chemistry Studies on S 1 N Boc Piperidine 3 Ethanol
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and chemical reactivity of (S)-1-N-Boc-piperidine-3-ethanol are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the potential energy surface of the molecule and understand its dynamic behavior.
Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can reveal the preferred conformations in different environments, such as in various solvents. For instance, simulations could elucidate the stability of intramolecular hydrogen bonds between the hydroxyl group of the ethanol (B145695) substituent and the carbonyl oxygen of the Boc group. Studies on similar piperidine (B6355638) derivatives have shown that such intramolecular interactions can play a crucial role in stabilizing specific conformations. researchgate.net
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value/State | Computational Method |
| Piperidine Ring Conformation | Predominantly Chair | DFT/MM |
| Ethanol Substituent Orientation | Equatorial (likely favored) | DFT/MM |
| Boc Group Rotational Barrier | ~14-15 kcal/mol | DFT |
| Key Dihedral Angles | Dependent on specific conformer | MD Simulations |
Note: This table represents predicted data based on computational studies of analogous N-Boc-piperidine structures.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. bohrium.comresearchgate.net These calculations provide information on molecular orbitals, charge distribution, and various reactivity descriptors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For piperidine derivatives, the HOMO is often localized on the piperidine ring and the nitrogen atom, while the LUMO distribution depends on the nature of the substituents.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl and N-H groups would show positive potential.
Table 2: Calculated Quantum Chemical Properties for a Model Piperidine Derivative
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | 0.5 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 7.0 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311++G(d,p) |
Note: This table presents example data from DFT calculations on a related piperidine compound, 1-Benzyl-4-(N-Boc-amino)piperidine, to illustrate the types of parameters obtained. researchgate.net
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful approach to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For example, the synthesis of substituted piperidines often involves reactions at the nitrogen atom or at one of the carbon atoms of the ring. Computational studies on the lithiation of N-Boc-piperidine have shown that the reaction proceeds through the formation of an organolithium intermediate. whiterose.ac.uk The stereoselectivity of such reactions can be rationalized by examining the energies of the different transition states leading to the various stereoisomers. DFT calculations have been successfully used to predict the diastereoselectivity of nucleophilic additions to N-acyliminium ions derived from N-Boc-piperidines. beilstein-journals.org
In the context of this compound, computational modeling could be used to investigate reactions such as the oxidation of the primary alcohol, esterification, or reactions following the removal of the Boc protecting group. These studies would provide valuable insights for optimizing reaction conditions and designing new synthetic routes.
Spectroscopic Property Predictions and Correlations with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. bohrium.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.
Theoretical calculations of NMR chemical shifts for protons (¹H) and carbons (¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By comparing the calculated shifts with experimental data, a detailed assignment of the NMR spectrum can be achieved.
Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. These theoretical spectra can help in assigning the various absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C-O, and N-H bonds. For instance, the characteristic C=O stretching frequency of the Boc group and the O-H stretching of the ethanol moiety can be accurately predicted.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Piperidine Compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| N-H Stretch | 3392 | 3395 | Benzimidazolinyl ring N-H |
| C-H Stretch (Piperidine) | 2860 | 2860 | Asymmetric stretch |
| C=O Stretch | Not Applicable | - | - |
| C-N Stretch | 1365 | 1368 | Piperidine ring |
Note: This table is adapted from a study on 4-(2-keto-1-benzimidazolinyl) piperidine to demonstrate the correlation between experimental and calculated spectroscopic data.
Q & A
Q. What are the standard synthetic routes for (S)-1-N-Boc-piperidine-3-ethanol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves Boc-protection of a piperidine precursor followed by chiral resolution. For example:
- Boc Protection : React piperidine-3-ethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in anhydrous THF. Optimize stoichiometry (1.2–1.5 eq Boc₂O) to minimize side reactions .
- Chiral Resolution : Use enzymatic or chemical asymmetric reduction. Biocatalytic methods (e.g., ketoreductases with NADPH cofactors) can achieve >90% ee under mild conditions (pH 7–8, 25–30°C) .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and adjust temperature (0–25°C) to suppress racemization .
Table 1 : Representative Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| Enzymatic reduction | Ketoreductase | 85 | 98 | pH 7.5, 30°C, 24h |
| Chemical reduction | NaBH4/(S)-BINAP | 72 | 85 | THF, -20°C, 12h |
Q. What spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃) to confirm Boc-group presence (δ ~1.4 ppm for tert-butyl) and ethanol stereochemistry. Compare coupling constants (J) in NOESY to verify spatial arrangement of substituents .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) to resolve enantiomers; retention time differences >2 min indicate high ee .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15° to +25° for (S)-enantiomer) .
Advanced Research Questions
Q. How can researchers optimize catalytic asymmetric synthesis to achieve high enantiomeric excess (ee) under mild conditions?
- Methodological Answer :
- Enzyme Engineering : Use directed evolution to tailor ketoreductase substrate specificity. Screen mutants for activity in buffer systems with 10–20% cosolvent (e.g., DMSO) to enhance solubility .
- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Ru) with lipases for in situ racemization and enantioselective acylation. Optimize at 40–50°C to balance reaction rate and enzyme stability .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][PF₆]) to stabilize transition states and improve ee by 5–10% .
Q. What strategies resolve contradictions between computational predictions and experimental data in conformational analysis?
- Methodological Answer :
- Multi-Method Validation : Compare DFT calculations (B3LYP/6-31G*) with X-ray crystallography and variable-temperature NMR. For example, if DFT predicts a dominant chair conformation but NMR shows boat conformers, assess solvent effects (e.g., chloroform vs. DMSO) .
- Error Analysis : Quantify deviations using RMSD for bond lengths/angles. If discrepancies exceed 0.05 Å, re-optimize computational parameters (e.g., dispersion corrections) .
Q. How can this compound be integrated into multi-step alkaloid syntheses while maintaining stereochemical fidelity?
- Methodological Answer :
- Protection-Deprotection Strategy : Use orthogonal protecting groups (e.g., Cbz for amines) to avoid Boc cleavage during subsequent steps. Monitor via LC-MS after each reaction .
- Coupling Reactions : Employ Mitsunobu conditions (DIAD, PPh₃) to retain configuration during ether bond formation. Pre-activate the alcohol with tosyl chloride for SN2 reactions .
Table 2 : Stability Under Common Reaction Conditions
| Condition | Decomposition (%) | Major Byproduct |
|---|---|---|
| Acidic (HCl/MeOH, 1h) | 15 | Piperidine-3-ethanol |
| Basic (NaOH/THF, 1h) | 5 | Boc-deprotected amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
